Welcome to the BenchChem Online Store!
molecular formula C5H7F3O2 B056051 1,1,1-Trifluoro-5-hydroxypentane-2-one CAS No. 121749-66-4

1,1,1-Trifluoro-5-hydroxypentane-2-one

Cat. No. B056051
M. Wt: 156.1 g/mol
InChI Key: MQUFQHMYHVJCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04962024

Procedure details

A 500 mL three neck round bottom flask, fitted with reflux condenser, heating mantle, and magnetic stirrer was charged with 61.5 g(0.31 M) of 2,3,4,5-tetrahydro-2-oxo-3-(2,2,2-trifluoro-1,1-dihyroxyethyl)furan, 6.4 mL of concentrated HCl, 10 mL of water, and 80 mL of acetic acid. The reaction mixture was heated at 125° C. overnight. An additional 3.0 mL of concentrated HCl and 5.0 mL of water was added and the reaction mixture was heated for an additional 10 hours. The reaction was partitioned between water and ethyl ether while the water layer was neutralized with solid sodium bicarbonate (100 g). The ether solution was washed with water (2×20 mL), dried (anhydrous MgSO4), and solvent removed under reduced pressure to give 60 g(45%) of a pale yellow oil. nmr(CDCl3)α-2.14m,4H), 4.03(m,1H), 4.20(m,1H).
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
O=C1[CH:6]([C:7](O)([OH:12])[C:8]([F:11])([F:10])[F:9])[CH2:5][CH2:4][O:3]1.Cl.C(O)(=O)C>O>[F:9][C:8]([F:11])([F:10])[C:7](=[O:12])[CH2:6][CH2:5][CH2:4][OH:3]

Inputs

Step One
Name
three
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
61.5 g
Type
reactant
Smiles
O=C1OCCC1C(C(F)(F)F)(O)O
Name
Quantity
6.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for an additional 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between water and ethyl ether while the water layer
WASH
Type
WASH
Details
The ether solution was washed with water (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous MgSO4), and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C(CCCO)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 125.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.